(Rac)-Germacrene D

Olfactory Neuroscience Semiochemistry Insect Behavior

(Rac)-Germacrene D is a racemic mixture of the naturally occurring sesquiterpene hydrocarbon germacrene D, comprising both (+)- and (−)-enantiomers. This compound is primarily isolated from plant sources such as the genus Bursera and Solidago canadensis , and is recognized for its role as a volatile semiochemical that mediates plant-insect interactions.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1231157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Germacrene D
Synonymsgermacrene D
germacrene D, (S-(E,E))-isome
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1=CCCC(=C)C=CC(CC1)C(C)C
InChIInChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+
InChIKeyGAIBLDCXCZKKJE-YZJXYJLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Germacrene D: Racemic Sesquiterpene for Enantioselective Olfactory Research and Biosynthetic Engineering


(Rac)-Germacrene D is a racemic mixture of the naturally occurring sesquiterpene hydrocarbon germacrene D, comprising both (+)- and (−)-enantiomers. This compound is primarily isolated from plant sources such as the genus Bursera [1] and Solidago canadensis [2], and is recognized for its role as a volatile semiochemical that mediates plant-insect interactions [3]. Its procurement is essential for studies requiring a defined racemic standard, enabling direct comparison of enantiomer-specific biological activities.

Why (Rac)-Germacrene D Cannot Be Replaced by Single Enantiomers or Structural Analogs in Key Assays


Substituting (Rac)-Germacrene D with a single enantiomer or a structurally related sesquiterpene is scientifically invalid for several critical applications. The (+)- and (−)-enantiomers exhibit a marked difference in biological potency, with (−)-germacrene D being approximately 10-fold more effective at activating specific olfactory receptor neurons in moths [1]. Furthermore, the enantiomers are products of distinct, enantiospecific synthases [2], and their mixture in the racemate allows for the elucidation of stereospecific enzymatic or receptor-mediated mechanisms. Analogs such as (−)-α-ylangene or (+)-β-ylangene demonstrate significantly weaker effects in the same neuronal assays [3], confirming that minor structural variations lead to major functional losses.

(Rac)-Germacrene D: Head-to-Head Quantitative Differentiation from Enantiomers and Analogs


(Rac)-Germacrene D Enantiomers Show 10-Fold Differential in Neuronal Activation in Moth Olfactory Receptor Assays

A direct comparison of the two enantiomers of germacrene D in a single olfactory receptor neuron assay revealed that (−)-germacrene D is approximately 10 times more potent than (+)-germacrene D. This quantitative difference is critical for studies investigating the molecular basis of enantiomer discrimination by insect olfactory systems [1].

Olfactory Neuroscience Semiochemistry Insect Behavior

(Rac)-Germacrene D Activates a Receptor Neuron Type Present in 80% of Recordings in Heliothis virescens

Germacrene D (as a compound) specifically activates a major type of antennal receptor neuron that was encountered in 80% of all experiments on the tobacco budworm moth, Heliothis virescens. This high prevalence underscores its biological significance as a key plant volatile cue [1].

Electrophysiology Chemical Ecology Pest Management

Enantioselective Biosynthesis: (+)- and (−)-Germacrene D Are Products of Distinct Synthases with 85% Amino Acid Identity

The (+)- and (−)-enantiomers of germacrene D are not simply optical isomers but are the specific products of two distinct enzymes, Sc11 and Sc19, which share only 85% amino acid identity. This enantiospecific biosynthesis, with high titers achieved in engineered yeast, provides a verifiable biochemical differentiation for sourcing [1] .

Enzymology Metabolic Engineering Biotechnology

(Rac)-Germacrene D Elicits Male-Specific Sexual Behavior in Cockroach Bioassays, Unlike Structural Analogs

In a direct behavioral assay, only germacrene D induced the typical male sexual response in American cockroaches, whereas several structurally related analogs failed to do so. This indicates that the specific conjugated system and isopropyl group of germacrene D are necessary for this biological activity [1].

Semiochemistry Behavioral Assay Pest Control

(Rac)-Germacrene D Serves as a Precursor to Cadinane and Selinane Skeletons, Differentiating It from Non-Precursor Analogs

Germacrene D is established as a biosynthetic precursor to a diverse array of sesquiterpene skeletons, including cadinane, eudesmane (selinane), oppositane, axane, isodaucane, and bourbonane. This precursor role distinguishes it from many other sesquiterpenes that are end-products [1] [2].

Biosynthesis Natural Product Chemistry Metabolic Pathways

(Rac)-Germacrene D: Defined Research and Industrial Applications Based on Quantitative Evidence


Enantioselective Olfactory Neuroscience Research in Moths and Other Insects

(Rac)-Germacrene D serves as an essential racemic standard in single sensillum recordings (SSR) and electroantennography (EAG) to characterize the enantioselectivity of olfactory receptor neurons (ORNs). Its use enables direct verification of the ~10-fold higher potency of the (−)-enantiomer compared to the (+)-enantiomer in activating specific ORN types, as demonstrated in Helicoverpa armigera [1].

Development of Species-Specific Semiochemical Baits and Repellents for Pest Management

The racemic mixture can be employed in field and laboratory behavioral assays to evaluate attraction or repellence in pest insects. This is based on the compound's demonstrated ability to activate a major ORN type in 80% of recordings in Heliothis virescens [2] and to uniquely induce male sexual behavior in American cockroaches, unlike inactive structural analogs [3].

Calibration Standard for Enantiospecific Biosynthesis and Metabolic Engineering Platforms

(Rac)-Germacrene D is a critical analytical standard for quantifying the product ratio and enantiomeric purity in engineered microbial systems designed for the de novo biosynthesis of (+)- or (−)-germacrene D. Its use as a reference supports the validation of enantiospecific synthase activity, as seen in S. cerevisiae platforms producing titers of 290.28 μg/mL for (+)- and 2519.46 μg/mL for (−)-germacrene D .

Precursor for Semi-Synthetic Diversification into Bioactive Sesquiterpene Skeletons

As a documented precursor to cadinane, selinane, oppositane, and other sesquiterpene frameworks [4], (Rac)-Germacrene D is a valuable starting material for semi-synthetic chemistry aimed at generating libraries of structurally diverse compounds for biological activity screening in drug discovery or agrochemical development.

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